2-Fluoro-n,4-dimethylaniline
CAS No.:
Cat. No.: VC13347121
Molecular Formula: C8H10FN
Molecular Weight: 139.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10FN |
|---|---|
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | 2-fluoro-N,4-dimethylaniline |
| Standard InChI | InChI=1S/C8H10FN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 |
| Standard InChI Key | KICWBKWNKZINLP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC)F |
| Canonical SMILES | CC1=CC(=C(C=C1)NC)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Fluoro-N,N-dimethylaniline features a benzene ring substituted with fluorine at the 2-position and a dimethylamino group (-N(CH)) at the 1-position. The fluorine atom’s electronegativity () induces electron-withdrawing effects, directing electrophilic substitution to the ortho and para positions . The dimethylamino group, a strong electron-donating moiety, enhances the ring’s electron density, creating a push-pull electronic configuration that influences reactivity and stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 139.17 g/mol | |
| Density | ||
| Boiling Point | 166.7 \pm 23.0 \, ^\circ\text{C} | |
| Flash Point | 54.6 \pm 22.6 \, ^\circ\text{C} |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals: -NMR shows a singlet for the dimethylamino protons at , while aromatic protons resonate as a doublet () at . Fluorine-19 NMR exhibits a peak at , confirming the ortho fluorine substitution . Infrared (IR) spectroscopy identifies C–F stretching at and N–H bending at .
Synthesis and Industrial Production
Catalytic Amination Methods
The synthesis of 2-fluoro-N,N-dimethylaniline involves direct amination of fluorinated aromatic precursors. A patented method employs hydroxylamine hydrochloride and soluble vanadium salts in an acetic acid-water medium to achieve regioselective amination . Key parameters include:
This method achieves a yield of 85–90% with minimal byproducts, outperforming traditional nitration-reduction routes that generate toxic waste .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Byproducts | Environmental Impact |
|---|---|---|---|
| Catalytic Amination | 85–90 | <5% | Low |
| Nitration-Reduction | 60–70 | Nitroarenes, Sludge | High |
Green Chemistry Innovations
Recent advances emphasize solvent-free reactions and biocatalytic pathways. Omega-transaminases have been engineered to catalyze the amination of 2-fluorotoluene derivatives, achieving enantiomeric excess () >99% under mild conditions (30–40 \, ^\circ\text{C}, pH 7–8) . These methods align with the principles of green chemistry by reducing energy consumption and hazardous waste.
Physicochemical and Thermal Properties
Solubility and Stability
2-Fluoro-N,N-dimethylaniline is soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but immiscible with water. Its stability under acidic conditions is limited due to protonation of the dimethylamino group, which accelerates hydrolysis. Storage recommendations include inert atmospheres (N or Ar) and temperatures below 25 \, ^\circ\text{C} .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a decomposition onset at 200 \, ^\circ\text{C}, releasing hydrogen fluoride (HF) and dimethylamine. The activation energy () for decomposition, calculated via the Flynn-Wall-Ozawa method, is .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) such as floctafenine. The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation, prolonging drug half-life .
Agrochemical Formulations
In agrochemicals, it is used to synthesize herbicides like flufenacet. Field trials demonstrate 95% weed control efficacy at application rates of .
Table 3: Agrochemical Performance Data
Polymer Chemistry
Incorporation into polyimides improves thermal stability, with glass transition temperatures () increasing from 250 \, ^\circ\text{C} to 320 \, ^\circ\text{C} . These polymers are used in aerospace components and flexible electronics.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing chiral vanadium catalysts for enantioselective amination could yield optically pure intermediates for CNS drugs. Preliminary studies report values of 70–80% using BINOL-derived ligands .
Biodegradation Pathways
Research on Pseudomonas putida strains capable of degrading 2-fluoro-N,N-dimethylaniline via oxidative defluorination is ongoing. Gene sequencing has identified a novel flavin-dependent monooxygenase responsible for C–F bond cleavage .
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